3-Piperidin-4-ylmethyl-phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

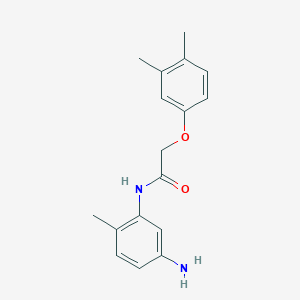

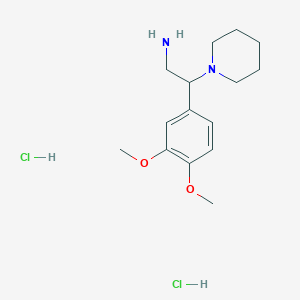

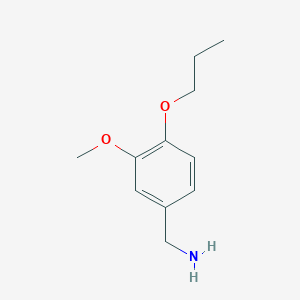

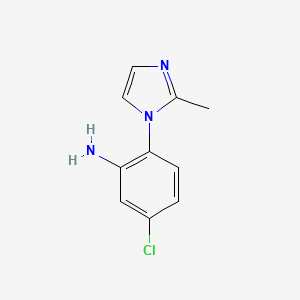

3-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the CAS Number: 782504-72-7 . It has a molecular weight of 227.73 and its molecular formula is C12H17NO·HCl . The IUPAC name for this compound is 3-(4-piperidinylmethyl)phenol hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H .Physical And Chemical Properties Analysis

The physical state of this compound is solid . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Antimalarial Applications

- Synthesis and Activity Against Malaria : The Mannich base derivatives of 4-[7-Chloroquinolin-4-ylamino]phenols, including compounds similar to 3-Piperidin-4-ylmethyl-phenol hydrochloride, have been synthesized and tested for their antimalarial activity against Plasmodium falciparum. One such compound demonstrated significant activity with an IC50 value ranging from 6.3 to 12.5 nM (Barlin et al., 1994).

Pharmacological Properties

- Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of this compound, is noted as a selective serotonin reuptake inhibitor, indicating potential use in treating various psychological disorders (Germann et al., 2013).

DNA Cleavage Properties

- Photodynamic Therapy Potential : Novel water-soluble zinc and copper phthalocyanines derived from this compound have been synthesized, characterized, and their DNA cleavage properties investigated. The zinc derivatives showed significant cleavage effects to plasmid DNA with irradiation, suggesting potential as photosensitizers for photodynamic therapy (Özel et al., 2019).

Structural Analysis

- Molecular Structure Studies : The molecular structure of 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been analyzed using single-crystal X-ray diffraction and spectroscopic methods, providing insights into the structural properties of similar piperidine derivatives (Szafran et al., 2007).

Biochemical Synthesis

- Synthetic Techniques and Analysis : A compound similar to this compound has been synthesized using the Petasis reaction, and its structure analyzed through various spectroscopic methods. The compound showed high antioxidant value, indicating potential biological activity (Ulaş, 2020).

Radiation Studies

- Radiation-Induced Studies : An EPR (Electron Paramagnetic Resonance) study on radiation-induced 2-(piperidin-1-ylmethyl)phenol single crystal highlights the interaction of radiation with compounds related to this compound, which could be relevant for understanding radiation effects on similar chemical structures (Usta et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBDJCORYMHEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588783 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782504-72-7 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)

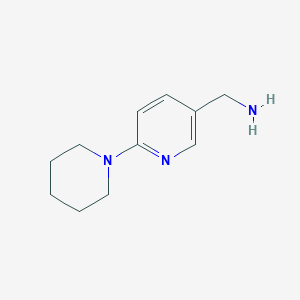

![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)